(-)-trans-Clavicipitic acid

Description

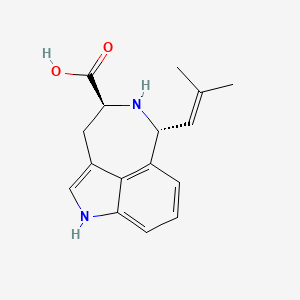

Structure

2D Structure

3D Structure

Properties

CAS No. |

33062-26-9 |

|---|---|

Molecular Formula |

C16H18N2O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

(9R,11S)-9-(2-methylprop-1-enyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C16H18N2O2/c1-9(2)6-13-11-4-3-5-12-15(11)10(8-17-12)7-14(18-13)16(19)20/h3-6,8,13-14,17-18H,7H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 |

InChI Key |

VZMAHZAQMKNJIG-KGLIPLIRSA-N |

SMILES |

CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C |

Isomeric SMILES |

CC(=C[C@@H]1C2=C3C(=CNC3=CC=C2)C[C@H](N1)C(=O)O)C |

Canonical SMILES |

CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C |

Other CAS No. |

84986-03-8 |

Origin of Product |

United States |

Natural Occurrence and Ecological Dimensions

Fungal Producers and Associated Genera

(-)-trans-Clavicipitic acid is a notable secondary metabolite primarily produced by various species of filamentous fungi. Its discovery and continued study have revealed a fascinating distribution among different fungal genera, highlighting its significance in fungal biochemistry.

Claviceps Species as Primary Sources

The ergot fungus, Claviceps purpurea, is a well-known producer of the metabolite clavicipitic acid. chegg.com The initial isolation of clavicipitic acid was from Claviceps strain SD-58 and Claviceps fusiformis, where it was found as a mixture of its cis and trans diastereomers. nih.govpitt.edu These fungi are known for their ability to infect the flowers of grasses and cereals, leading to a condition known as ergot. pitt.edu The production of a diverse array of ergot alkaloids, including clavicipitic acid, is a hallmark of the Claviceps genus. mdma.ch Research has shown that clavicipitic acid is formed from tryptophan and mevalonic acid. researchgate.net However, it represents a "derailment" product in the typical ergoline (B1233604) biosynthesis pathway, meaning it is not further converted into the more complex tetracyclic ergot alkaloids like elymoclavine. researchgate.netacs.org

Other Fungal Genera and Related Metabolites

Beyond the Claviceps genus, the production of clavicipitic acid and structurally related alkaloids is observed in other fungal genera, particularly within the Ascomycota phylum. acs.org Notably, species from the genera Penicillium and Aspergillus have been identified as producers of clavine alkaloids. mdma.chmdma.ch For instance, Penicillium aurantiovirens is known to produce clavicipitic acid along with its decarboxylation product, aurantioclavine. mdma.ch Similarly, certain strains of Aspergillus fumigatus are recognized as significant producers of various clavine alkaloids. mdma.chmdma.ch The occurrence of these compounds is not limited to these genera, as screening studies have identified other Penicillium species, such as P. expansum, as producers of clavicipitic acid. mdpi.comasm.orgdtu.dk The production of related indole (B1671886) alkaloids is widespread, with many species capable of synthesizing a variety of these complex molecules. acs.orgstudiesinmycology.org

Fungus-Host Interactions and Symbiotic Relationships

The production of this compound and other ergot alkaloids is often intertwined with the symbiotic relationships that producer fungi form with host plants. pitt.edu Fungi from the Clavicipitaceae family, which includes Claviceps, can infect grasses and form endophytic relationships, where the fungus lives within the plant tissues without causing apparent disease symptoms. nih.govpitt.edu In this symbiotic association, the fungus gains nutrients and shelter from the host plant. pitt.edu In return, the alkaloids produced by the fungus are thought to provide benefits to the host. nih.govpitt.edu This mutualistic interaction highlights the ecological significance of these fungal metabolites.

Proposed Ecological Roles in Producing Organisms

The intricate structures of ergot alkaloids like this compound suggest they serve specific ecological functions for the fungi that produce them. While research is ongoing, several key roles have been proposed.

Defense Mechanisms Against Herbivores

A primary proposed function of ergot alkaloids is to act as a defense mechanism against herbivores. nih.govpitt.edu The consumption of ergot-contaminated grains by livestock can lead to a toxic condition known as ergotism, which has been documented to cause serious epidemics in animals. pitt.edu This toxicity is a direct result of the alkaloids produced by the fungus. By making the host plant unpalatable or toxic to grazing animals, the fungus enhances the survival and propagation of both itself and its host. pitt.edu The alkaloid gramine (B1672134), an indole alkaloid related to the precursors of clavicipitic acid, is also known to play a defensive role in plants against herbivores. nih.gov

Potential Influence on Plant Physiology

In addition to their defensive properties, there is evidence to suggest that ergot alkaloids may also influence the physiology of the host plant. nih.govpitt.edu The symbiotic relationship can lead to increased drought resistance, improved growth, and enhanced nutrient uptake for the host plant. nih.govpitt.edu This suggests that the fungal metabolites, including clavicipitic acid, may play a role in modulating the plant's physiological processes to create a more favorable environment for both the fungus and the host. nih.govpitt.edu

Elucidation of Biosynthetic Pathways and Enzymology

Precursor Utilization and Initial Stages of Biosynthesis

The synthesis of (-)-trans-clavicipitic acid is initiated by the strategic assembly of two key precursor molecules, L-tryptophan and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov This foundational stage sets the scene for the formation of a crucial intermediate that serves as a branch point in fungal metabolic pathways. nih.govnih.govuniurb.itpurdue.eduresearchgate.net

L-Tryptophan as a Key Building Block

L-tryptophan serves as the foundational scaffold for the indole (B1671886) ring system inherent to clavicipitic acid. nih.govnih.govuniurb.itpurdue.eduresearchgate.netresearchgate.nettdl.orgresearchgate.netcore.ac.ukpublish.csiro.auresearchgate.net Its amino acid structure provides the core upon which the subsequent chemical modifications will occur, ultimately leading to the final complex structure of clavicipitic acid.

Dimethylallyl Pyrophosphate (DMAPP) Integration

The terpenoid portion of clavicipitic acid is derived from dimethylallyl pyrophosphate (DMAPP). nih.govuniurb.it This molecule provides the five-carbon isoprenyl unit that is attached to the tryptophan core, a critical step in the biosynthesis of a wide range of indole alkaloids. nih.govnih.gov

Formation of 4-Dimethylallyltryptophan (DMAT) as a Central Intermediate

The initial and pivotal step in the biosynthetic pathway is the prenylation of L-tryptophan at the C4 position of the indole ring with DMAPP. nih.gov This reaction, catalyzed by the enzyme DMAT synthase, results in the formation of 4-dimethylallyltryptophan (DMAT). nih.govresearchgate.net DMAT is a central and critical intermediate, standing at a metabolic crossroads. nih.govnih.govuniurb.itpurdue.eduresearchgate.netresearchgate.netresearchgate.net From this point, the metabolic pathway can either proceed towards the canonical ergot alkaloids or be diverted to form clavicipitic acid. beilstein-journals.orgresearchgate.net

Diverted "Shunt" Pathways Leading to Clavicipitic Acid

The biosynthesis of clavicipitic acid is characterized by its deviation from the primary metabolic route that produces the more common ergot alkaloids. nih.govresearchgate.net This "shunt" represents a fascinating example of how fungi can generate structural diversity from a common precursor. nih.gov

Differentiation from Canonical Ergot Alkaloid Biosynthesis

In the canonical pathway leading to ergot alkaloids like chanoclavine-I, the intermediate DMAT undergoes N-methylation of its amino group. nih.govnih.gov However, the pathway to clavicipitic acid diverges before this methylation step. nih.govnih.govuniurb.itpurdue.eduresearchgate.net Instead of N-methylation, the DMAT molecule is processed by a different set of enzymes that steer it towards the formation of the unique azepinoindole skeleton of clavicipitic acid. nih.gov

Enzymatic Transformations and Catalytic Mechanisms

The biosynthesis of this compound represents a branch from the main ergot alkaloid pathway, originating from the common precursor 4-(γ,γ-dimethylallyl)tryptophan (DMAT). beilstein-journals.orgnih.govresearchgate.net The transformation from DMAT to clavicipitic acid involves a series of complex enzymatic reactions, including proposed oxidative cyclization and aminocyclization steps. nih.govnih.gov

The enzymatic journey to clavicipitic acid and related ergot alkaloids begins with the foundational step catalyzed by 4-dimethylallyltryptophan synthase (DMATS). nih.govnih.gov This is followed by the coordinated action of other key enzymes, including EasC and EasE, which are crucial for the formation of the characteristic clavine ring structures. nih.govuniprot.org

Dimethylallyltryptophan Synthase (DMATS): Also known as FgaPT2 in Aspergillus fumigatus, DMATS catalyzes the first committed step in the biosynthesis of all ergot alkaloids. nih.govnih.govrsc.org It facilitates the prenylation of L-tryptophan using dimethylallyl pyrophosphate (DMAPP) as a substrate to produce DMAT. nih.govrsc.org This reaction is essentially an enzyme-catalyzed Friedel-Crafts reaction with high regiospecificity for the C4 position of the indole ring of tryptophan. nih.gov Structural studies of DMATS have revealed a rare β/α barrel fold, termed a prenyltransferase barrel, which is crucial for its catalytic activity. nih.gov The inactivation of the gene encoding DMATS (dmaW) results in the complete loss of ergot alkaloid production, confirming its essential role in initiating the pathway. nih.gov

EasE and EasC: These two enzymes are responsible for the complex conversion of N-methyl-DMAT (Me-DMAT) into chanoclavine-I, a key tricyclic intermediate in the main ergot alkaloid pathway. nih.govuniprot.orgnih.gov EasE is an FAD-dependent oxidoreductase, while EasC is a catalase. uniprot.orgacs.org It is proposed that they act in a coordinated manner. nih.govacs.org EasE likely performs a dehydrogenation reaction, and the catalase EasC may function to decompose hydrogen peroxide generated during the oxidative reactions catalyzed by EasE or to complete the cyclization via a radical mechanism. nih.govacs.orgrsc.org Gene disruption studies have shown that deleting either easC or easE leads to the accumulation of the precursor Me-DMAT and blocks the formation of chanoclavine-I and subsequent alkaloids. nih.govasm.org While their direct role in the shunt pathway to clavicipitic acid isn't fully detailed, the enzymes that catalyze the formation of clavicipitic acid from DMAT, CnsA and CnsD, show sequence similarity to EasE and EasC, respectively, suggesting analogous catalytic functions. wiley.com

Table 1: Key Enzymes in Early Ergot Alkaloid Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product |

|---|---|---|---|---|

| DMATS (FgaPT2) | dmaW (fgaPT2) | Catalyzes the first committed step; prenylation of tryptophan. nih.govrsc.org | L-tryptophan, DMAPP | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) |

| EasF | easF | N-methylation of DMAT. nih.govuniprot.org | DMAT, S-adenosyl methionine | N-methyl-DMAT (Me-DMAT) |

| EasE | easE (ccsA) | FAD-dependent oxidoreductase involved in chanoclavine-I formation. uniprot.orgasm.org | N-methyl-DMAT | Chanoclavine-I (with EasC) |

| EasC | easC | Catalase involved in chanoclavine-I formation. uniprot.orgacs.org | N-methyl-DMAT | Chanoclavine-I (with EasE) |

The formation of the distinctive seven-membered azepinoindole ring of this compound from its linear precursor, DMAT, is a key biosynthetic puzzle. nih.govdoi.org This transformation is proposed to occur via a shunt from the main ergot alkaloid pathway. nih.gov The mechanism is believed to involve an oxidative cyclization between the amino acid nitrogen and the prenyl side chain. nih.govacs.orgresearchgate.net

Total synthesis studies have provided support for a plausible biosynthetic route. nih.govacs.org This route suggests that the process is not a direct C-H/N-H coupling but rather an indirect sequence. The proposed mechanism involves an initial, regioselective C(sp³)–H hydroxylation of the prenyl side chain of DMAT to create a transient hydroxylated intermediate. nih.govacs.orgresearchgate.net This is followed by an intramolecular aminocyclization, where the amino group of the tryptophan backbone attacks the hydroxylated carbon, leading to the formation of the seven-membered ring and yielding clavicipitic acid. nih.govacs.org This hypothesis is supported by the successful chemical synthesis of (-)-clavicipitic acid from DMAT using a strategy that mimics this proposed sequence of remote C-H hydroxylation followed by aminocyclization. nih.govacs.org

Role of Specific Enzymes (e.g., EasC, EasE, DMATS) in Pathway Progression

Genetic Basis of Biosynthesis

The enzymes responsible for the synthesis of ergot alkaloids, including the precursors to clavicipitic acid, are encoded by genes that are physically linked together in biosynthetic gene clusters (BGCs). rsc.orgcbs.dkapsnet.org These clusters, often referred to as eas (ergot alkaloid synthesis) clusters, facilitate the coordinated regulation and expression of the pathway genes. nih.govasm.org

Ergot alkaloid biosynthetic gene clusters have been identified and characterized in numerous fungal species across different genera, including Claviceps, Aspergillus, Penicillium, and Metarhizium. nih.govapsnet.orgnih.gov The core set of genes required for the synthesis of the foundational ergoline (B1233604) ring structure is generally conserved. nih.govwvu.edu These core genes typically include dmaW, easF, easC, easE, and easD. wvu.eduresearchgate.net

The composition of the eas cluster directly influences the profile of ergot alkaloids produced by a particular fungus. nih.gov The presence or absence of genes for later pathway steps, which are often located at the periphery of the cluster, determines whether the fungus produces simple clavines, lysergic acid derivatives, or more complex ergopeptides. rsc.orgnih.gov For instance, the cns gene cluster from Penicillium expansum, responsible for communesin biosynthesis, also contains the genes cnsA and cnsD which catalyze the formation of trans-clavicipitic acid from DMAT. researchgate.net The organization of these clusters, with core genes flanked by variable genes, allows for significant metabolic diversification. rsc.org

The specific roles of individual genes within the eas clusters have been largely determined through functional genomics approaches. rsc.orgcbs.dk Gene disruption, or knockout experiments, have been instrumental in assigning function. For example, inactivating the dmaW gene in Aspergillus fumigatus was shown to abolish the production of all ergot alkaloids, confirming its role in the first committed step of the pathway. nih.gov Similarly, deleting easC or easE in Claviceps purpurea resulted in the accumulation of the precursor Me-DMAT, demonstrating their necessity for the formation of chanoclavine-I. asm.org

Heterologous expression has also been a powerful tool. rsc.org This involves transferring genes or entire clusters from the native producer into a host organism that does not naturally produce the compounds, such as Saccharomyces cerevisiae or Aspergillus nidulans. nih.govfrontiersin.org Successfully reconstituting the production of chanoclavine-I in A. nidulans by introducing the four genes dmaW, easF, easC, and easE from A. fumigatus provided strong evidence that these genes are sufficient for this conversion. nih.gov These studies allow for the systematic characterization of gene function in a controlled genetic background and can be used to produce specific pathway intermediates. cbs.dkoup.com

Table 2: Examples of Functional Gene Analysis in Ergot Alkaloid Biosynthesis

| Gene(s) | Organism | Method | Finding |

|---|---|---|---|

| dmaW | Aspergillus fumigatus | Gene Inactivation | Loss of all ergot alkaloid production, confirming its role in the first committed step. nih.gov |

| easC | Claviceps purpurea | Gene Deletion | Blocked alkaloid biosynthesis beyond Me-DMAT, which accumulated. asm.org |

| easE | Claviceps purpurea | Gene Deletion | Blocked alkaloid biosynthesis beyond Me-DMAT, which accumulated. asm.org |

| dmaW, easF, easC, easE | Aspergillus fumigatus | Heterologous Expression in A. nidulans | Conferred the ability to produce chanoclavine-I to the host strain. nih.gov |

| easR | Metarhizium brunneum | Gene Knockout | Eliminated ergot alkaloid production and reduced transcription of other eas genes, identifying it as a key regulator. asm.org |

The evolution of ergot alkaloid gene clusters is a dynamic process characterized by gene loss, duplication, neofunctionalization, and horizontal gene transfer (HGT). apsnet.orgnih.gov The distribution of these clusters across distantly related fungal species, such as between the Clavicipitaceae and Eurotiomycetes (e.g., Aspergillus), strongly suggests that HGT has played a significant role in their evolutionary history. nih.govupf.edu Phylogenetic analyses indicate that the eas gene cluster likely emerged first in the Eurotiomycetes and was later transferred horizontally to the Clavicipitaceae. nih.gov

Within a species or genus, the structure of the eas cluster can vary, leading to divergent alkaloid profiles. nih.govnih.gov For example, in Claviceps purpurea, variations in the cluster, particularly in genes for later pathway steps like the non-ribosomal peptide synthetases (lps genes), are correlated with the production of different ergopeptines. nih.gov The location of these variable genes at the edges of the cluster, often near repetitive, transposon-rich DNA, may facilitate gene loss and rearrangement, driving the rapid evolution of chemical diversity. rsc.org This evolutionary plasticity allows fungi to adapt their toxin profiles, likely in response to different ecological pressures and host interactions. apsnet.orgnih.gov

Chemical Synthesis Strategies and Stereochemical Control

Methodological Approaches to Total Synthesis

The total synthesis of (-)-trans-clavicipitic acid has been approached through various methodologies, each with its own set of key reactions and intermediates. A central challenge in all these syntheses is the diastereoselective formation of the azepine ring. nih.gov

Retrosynthetic Disconnections and Key Intermediates

Retrosynthetic analysis of this compound reveals several strategic bond disconnections that lead to more readily available starting materials. A common strategy involves the disconnection of the azepine ring, simplifying the target to a 3,4-disubstituted indole (B1671886) derivative. nih.gov

One prominent retrosynthetic approach, employed by Murakami and others, disconnects the N(6)-C(7) bond of the azepine ring. nih.gov This leads back to a 3,4-disubstituted vinyl indole intermediate, which can be constructed via a Heck coupling reaction between a 4-bromoindole (B15604) and a suitable vinyl partner. nih.gov This biomimetic approach has been influential in several total syntheses of clavicipitic acid. nih.gov

Another strategy, reported by Jia and coworkers, also focuses on the construction of the azepino[5,4,3-cd]indole core from a 4-iodotryptophan derivative. researchgate.netacs.org Their retrosynthetic design envisioned that both clavicipitic acid and the related alkaloid aurantioclavine could be synthesized from a common, appropriately protected azepinoindole intermediate. acs.org This key intermediate was planned to be assembled through a one-pot Heck/Boc-deprotection/aminocyclization sequence. researchgate.netacs.org

Shibata's group proposed a different retrosynthetic analysis for the synthesis of (-)-cis-clavicipitic acid, which provides insights into the construction of the core structure. Their approach involved an intramolecular reductive amination of an indole intermediate. nih.gov This key intermediate was envisioned to be formed from an aniline (B41778) and a chiral amino acid derivative through a C-H activation/cyclodehydration reaction. nih.gov

A biomimetic retrosynthesis inspired by the proposed biosynthetic pathway of clavicipitic acid has also been explored. This approach involves a key intramolecular cross-dehydrogenative coupling (CDC) reaction to form the C-N bond of the azepine ring. acs.org The retrosynthesis traces back to a 4-bromotryptophan derivative, which can be prenylated via a Suzuki coupling, and ultimately to commercially available 4-bromoindole, prenyl chloride, and L-serine. acs.org

Key Intermediates in the Synthesis of this compound:

| Intermediate | Synthetic Strategy | Reference |

| 4-Substituted Gramine (B1672134) Derivatives | General category of intermediates | researchgate.netnih.gov |

| 4-Substituted Tryptophan Derivatives | General category of intermediates | researchgate.netnih.gov |

| 3,4-Disubstituted Vinyl Indole | Heck coupling/aminocyclization | nih.gov |

| 4-Iodotryptophan Derivative | One-pot Heck/Boc-deprotection/aminocyclization | researchgate.netacs.org |

| Indole intermediate for reductive amination | C-H activation/cyclodehydration | nih.gov |

| 4-Bromotryptophan Derivative | Suzuki coupling and CDC reaction | acs.org |

Synthesis via 4-Substituted Gramine Derivatives

Strategies for the total synthesis of clavicipitic acid have been categorized based on the use of key intermediates, with 4-substituted gramine derivatives being one of the two major classes. researchgate.netnih.gov One of the earliest formal total syntheses of (±)-clavicipitic acid, reported by Iwao, started from indole-3-carboxaldehyde (B46971) and proceeded through a 4-(3,3-dimethyl-allyl)indole-3-carboxaldehyde intermediate. jst.go.jp This was then converted to a gramine derivative, which underwent alkylation and reductive aminocyclization to form the cis and trans clavicipitic acid methyl esters. jst.go.jp

Synthesis via 4-Substituted Tryptophan Derivatives

The use of 4-substituted tryptophan derivatives represents a significant and widely employed strategy in the total synthesis of clavicipitic acid. researchgate.netnih.gov These intermediates provide a direct and versatile platform for the construction of the complex azepinoindole skeleton.

Several methodologies have been developed to access these crucial 4-substituted tryptophan intermediates. One notable method involves the palladium-catalyzed direct olefination at the C4 position of tryptophan derivatives via C-H activation. nih.gov This approach offers a rapid and biomimetic route to clavicipitic acid. nih.gov Another innovative approach utilizes an iridium-catalyzed C-H activation/cyclodehydration sequence to synthesize 4-substituted tryptophan derivatives, which was successfully applied in the synthesis of (-)-cis-clavicipitic acid. nih.gov

Jia and coworkers reported a stereocontrolled total synthesis of both (-)-trans- and (-)-cis-clavicipitic acid starting from a 4-iodotryptophan derivative. researchgate.netacs.org This key intermediate was assembled using a palladium-catalyzed indole synthesis. researchgate.net The synthesis of aurantioclavine was also achieved from a common azepino[5,4,3-cd]indole intermediate derived from a 4-iodotryptophan derivative. researchgate.net Their work also led to the important reassignment of the stereochemistry of clavicipitic acid. researchgate.net

A biomimetic synthesis reported by Chein and coworkers utilized a Suzuki coupling for the prenylation of a 4-bromotryptophan derivative, followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction to construct the azepinoindole core. acs.org This approach yielded the trans isomer as the major product. acs.org

The first total synthesis of natural (-)-clavicipitic acid from its biosynthetic precursor, γ,γ-dimethylallyltryptophan (DMAT), was achieved through a regio- and chemoselective, remote, non-directed C(sp³)–H hydroxylation followed by aminocyclization. acs.orgnih.gov This synthesis also featured a regio- and chemoselective palladium(0)-catalyzed linear prenylation at C4 of an L-tryptophan boronic pinacol (B44631) ester derivative. acs.orgnih.gov

Stereocontrolled Synthesis of Diastereomers

The presence of two stereocenters in clavicipitic acid necessitates careful control of stereochemistry during its synthesis. The development of enantioselective and diastereoselective methods has been crucial for accessing the specific diastereomers of clavicipitic acid.

Enantioselective and Diastereoselective Annulation Strategies

A significant challenge in the synthesis of clavicipitic acid is the diastereoselective formation of the seven-membered azepine ring. nih.gov Various strategies have been developed to control the stereochemistry at the C5 and C10 positions.

One approach to achieve enantioselective synthesis is through asymmetric catalysis. For instance, an efficient enantioselective synthesis of (−)-cis-clavicipitic acid was developed using asymmetric phase-transfer catalytic alkylation to establish the C(5S) chirality. acs.org This was followed by a diastereoselective Pd(II)-catalyzed intramolecular aminocyclization to set the C(10S) chirality. acs.org

Another strategy involves using chiral starting materials derived from the chiral pool. Shibata's synthesis of (−)-cis-clavicipitic acid utilized asparagine as a chiral starting material to set the absolute configuration from the beginning of the synthesis. nih.gov

The diastereoselectivity of the annulation reaction to form the azepine ring can be influenced by the reaction conditions. In a biomimetic synthesis using a DDQ-mediated cross-dehydrogenative coupling (CDC) reaction, the diastereoselectivity was found to be dependent on factors such as temperature, solvent, and the protecting group on the indole nitrogen. acs.org This approach favored the formation of the trans isomer. acs.org

Jia and coworkers achieved stereocontrolled total synthesis of both (-)-trans- and (-)-cis-clavicipitic acid from a common azepino[5,4,3-cd]-indole intermediate. researchgate.net This key intermediate was constructed via a one-pot Heck/Boc-deprotection/aminocyclization process from a 4-iodotryptophan derivative. researchgate.net

Resolution of Stereochemical Assignments and Reassignments in Literature

The initial stereochemical assignments for the cis and trans diastereomers of clavicipitic acid were later found to be incorrect. In 2010, Jia and coworkers, during their total synthesis of clavicipitic acid and aurantioclavine, discovered that the configurations of the synthesized clavicipitic acids and their derivatives reported in the literature were misassigned. researchgate.netacs.org Through extensive studies, including 2D-NMR, X-ray diffraction analysis, titration experiments, and Rf value comparisons, they unambiguously confirmed the new configuration assignments. researchgate.net Their findings established that the trans and cis configuration assignments of the synthesized clavicipitic acids and their derivatives in previous literature should be reversed. nih.govresearchgate.net This pivotal work corrected the scientific record and provided a clear stereochemical framework for future synthetic efforts.

Key Reactions and Synthetic Methodologies Employed

The total synthesis of this compound has been a subject of considerable interest, leading to the development of several elegant strategies. These approaches often center on the construction of the seven-membered azepine ring fused to the indole core. Key methodologies include palladium-catalyzed cross-coupling reactions, transition-metal-catalyzed C-H functionalization, and biomimetic cyclization strategies.

Heck Coupling and Aminocyclization Sequences

A prominent strategy for assembling the azepinoindole core of clavicipitic acid involves a sequence of Heck coupling followed by aminocyclization. researchgate.net This approach is valued for its efficiency in forming the key seven-membered ring.

One biomimetic total synthesis of both (-)-trans- and (-)-cis-clavicipitic acid utilized a Heck coupling/aminocyclization sequence to forge the azepine ring. researchgate.net This method simplifies the complex scaffold to a 3,4-disubstituted vinyl indole, which is accessible through a Heck reaction involving a 4-bromoindole derivative. researchgate.net This strategy was first pioneered by Hegedus in the 1987 synthesis of an N-acetyl clavicipitic acid methyl ester. researchgate.net

In a notable example, a one-pot protocol was developed starting with a 4-iodotryptophan derivative. This process combines a Heck reaction, Boc-deprotection, and subsequent aminocyclization to construct the azepino[5,4,3-cd]indole intermediate, which can then be converted to both (-)-trans- and (-)-cis-clavicipitic acid. researchgate.netmdpi.com Another efficient synthesis achieved the target compound in seven linear steps, featuring a palladium-catalyzed indole synthesis to create an optically pure 4-chlorotryptophan derivative, which then undergoes a Heck reaction. nih.govnih.gov

The aminocyclization step has also been a focus of optimization. Researchers discovered that the key azepinoindole nucleus could be constructed stereoselectively through an intramolecular aminocyclization mediated by magnesium perchlorate (B79767) (Mg(ClO₄)₂). nih.govnih.gov In a different approach, direct acidification of the crude Heck reaction mixture with aqueous acetic acid was found to trigger the aminocyclization, yielding a mixture of clavicipitic acid diastereomers. researchgate.net

Table 1: Variants of Heck Coupling/Aminocyclization in Clavicipitic Acid Synthesis

| Starting Material (Tryptophan Derivative) | Key Features | Citation(s) |

|---|---|---|

| 4-Iodotryptophan | One-pot Heck/Boc-deprotection/aminocyclization process. | researchgate.netmdpi.com |

| 4-Bromotryptophan | Heck coupling followed by SN2'-aminocyclization. | researchgate.net |

C-H Activation and Functionalization Approaches

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis, and it has been successfully applied to the synthesis of clavicipitic acid. These methods avoid the need for pre-functionalized starting materials, thus shortening synthetic routes.

A landmark synthesis of (-)-cis-clavicipitic acid by Shibata in 2015 introduced a novel method for preparing 4-substituted tryptophan derivatives through an iridium-catalyzed C-H activation/cyclodehydration sequence. nih.govnih.gov This key step constructs the indole ring from an aniline precursor. The absolute configuration was established using asparagine, a readily available chiral building block. researchgate.netnih.govnih.gov The iridium catalyst facilitates the formation of an organoiridium species that undergoes intramolecular cyclodehydration to furnish the desired 4-substituted indole. nih.gov

Palladium-catalyzed C-H activation has also been a fruitful strategy. Researchers have developed a Pd-catalyzed method for the direct olefination at the C4 position of tryptophan derivatives. nih.govresearchgate.netnih.gov This reaction proceeds with high regioselectivity and tolerance for various functional groups, providing a rapid and biomimetic pathway to clavicipitic acid. nih.gov The use of a directing group on the tryptophan amine was crucial for achieving selectivity at the C4 position. nih.gov

Reductive Amination and Cyclodehydration Reactions

Reductive amination is a key transformation for the formation of the azepine ring in certain synthetic routes to clavicipitic acid. This reaction typically involves the intramolecular cyclization of an amino group onto an aldehyde or ketone.

In Shibata's 2015 synthesis, after the successful construction of the 4-substituted indole via Ir-catalyzed C-H activation and cyclodehydration, the final azepine ring was formed through an intramolecular reductive amination. nih.govnih.gov This step proceeded with perfect diastereoselectivity, yielding cis-clavicipitic acid. researchgate.netnih.gov The careful tuning of the reductive amination conditions was critical for the successful cyclization and completion of the tricyclic core. nih.gov

The cyclodehydration part of this sequence is integral to the formation of the indole core itself. The iridium-catalyzed reaction of a β-keto aniline derivative leads to the formation of the indole ring through a C-H activation and subsequent intramolecular cyclodehydration, showcasing a convergent and efficient approach. nih.gov

Suzuki Coupling for Prenylation

The Suzuki coupling, a versatile palladium-catalyzed cross-coupling reaction, has been employed to introduce the characteristic prenyl group at the C4 position of the indole ring.

A biomimetic synthesis reported in 2023 by Chein and coworkers utilized a Suzuki coupling for the prenylation of a 4-bromotryptophan derivative. acs.orgacs.orgfigshare.com This step was a crucial part of a sequence that ultimately led to the formation of clavicipitic acid diastereomers. The prenyl group was introduced by coupling the 4-bromotryptophan derivative with a prenyl borate (B1201080) reagent. acs.org

Another approach featured a regio- and chemo-selective palladium(0)-catalyzed linear prenylation at the C4 position of an L-tryptophan boronic pinacol ester derivative. researchgate.netresearchgate.net This method highlights the power of palladium catalysis to selectively install the prenyl side chain, which is a key structural motif and a precursor for the final cyclization.

Cross-Dehydrogenative Coupling (CDC) Methods

Cross-dehydrogenative coupling (CDC) represents a highly efficient bond-forming strategy that involves the coupling of two C-H bonds under oxidative conditions. This approach has been applied to the synthesis of this compound in a biomimetic fashion.

A novel synthesis of clavicipitic acid diastereomers was achieved using a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated intramolecular cross-dehydrogenative coupling (CDC) reaction. acs.orgacs.orgfigshare.comresearchgate.net In this strategy, after introducing the prenyl group via Suzuki coupling, the key intramolecular C-N bond formation to construct the azepinoindole core was accomplished through the CDC reaction. acs.orgacs.org This reaction couples the benzylic-allylic C-H bond of the prenyl group with the nitrogen of the tryptophan amino group. acs.org Notably, this method yielded the trans isomer as the major product, and the diastereoselectivity was influenced by factors such as temperature, solvent, and the choice of protecting group on the indole nitrogen. acs.orgacs.org

Table 2: Key Features of the DDQ-Mediated CDC Approach

| Reaction Step | Description | Outcome | Citation(s) |

|---|---|---|---|

| Prenylation | Suzuki coupling of a 4-bromotryptophan derivative with a prenyl borate. | Introduction of the prenyl side chain at the C4 position. | acs.orgacs.org |

| Cyclization | DDQ-mediated intramolecular cross-dehydrogenative coupling (CDC). | Formation of the azepinoindole core via a C-N bond. | acs.orgacs.orgfigshare.com |

| Stereoselectivity | The reaction favors the formation of the trans-diastereomer. | Demonstrates the effectiveness of the strategy in achieving a high diastereomeric ratio. | acs.org |

Biocatalytic Platforms for Tryptophan Analogues in Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes have been utilized at various stages in the synthesis of clavicipitic acid and its precursors.

In the biosynthesis of clavicipitic acid, the enzyme CnsA, a this compound synthase, plays a crucial role. acs.orgnih.gov This FAD-binding oxidase catalyzes the oxidation of 4-L-dimethylallyltryptophan (4-L-DMAT) to construct the azepinoindole core, directly forming trans-clavicipitic acid. acs.orgnih.gov

In synthetic efforts, biocatalytic methods have been used to prepare key chiral building blocks. For instance, the enzyme Aspergillus acylase was employed in an enzymatic kinetic resolution to selectively hydrolyze an N-acetyl group, providing an enantioenriched (ee >99%) 4-bromo-L-tryptophan derivative for use in a Heck-based synthesis. nih.gov

Furthermore, directed evolution has been applied to the enzyme tryptophan synthase (TrpB) to create a biocatalytic platform for generating a wide range of tryptophan analogues. researchgate.netnih.gov These engineered enzymes can synthesize enantiopure tryptophan derivatives substituted at various positions on the indole ring directly from serine and the corresponding indole analogue, offering a streamlined route to precursors for complex alkaloids like clavicipitic acid. nih.gov

Advanced Analytical Methodologies in Trans Clavicipitic Acid Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable tools for probing the molecular architecture of (-)-trans-clavicipitic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction provide detailed information about the connectivity of atoms, the molecular weight, and the absolute spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the relative configuration of the stereocenters in clavicipitic acid. researchgate.netresearchgate.net Both 1H and 13C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom in the molecule. acs.orgamazonaws.com

In the study of clavicipitic acid, 2D-NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), have been particularly important. beilstein-journals.org NOESY experiments reveal through-space interactions between protons, which helps in assigning the relative stereochemistry of the substituents on the azepinoindole core. For instance, the presence or absence of a NOESY cross-peak between specific protons can confirm a cis or trans relationship. beilstein-journals.org These detailed NMR studies were instrumental in correcting initial misassignments of the cis and trans configurations of clavicipitic acid derivatives in the literature. researchgate.netresearchgate.netacs.org The correct stereochemical assignments are now supported by extensive 2D-NMR data. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Data for a this compound Derivative Note: The following data is illustrative and may vary based on the specific derivative and solvent used. Data compiled from publicly available research.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.15 | d | 7.8 |

| H-5 | 6.90 | d | 7.8 |

| H-7 | 3.95 | dd | 10.5, 4.5 |

| H-8a | 3.40 | m | |

| H-8b | 3.10 | m | |

| H-9 | 4.20 | t | 5.0 |

| H-11 | 5.30 | d | 9.0 |

| CH₃-a | 1.75 | s | |

| CH₃-b | 1.70 | s |

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of this compound. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confirmation of the molecular formula, C₁₆H₁₈N₂O₂. mdpi.com

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density in a crystalline sample, allowing for the unambiguous assignment of the spatial arrangement of atoms.

For clavicipitic acid, X-ray analysis of a suitable crystalline derivative, such as its methobromide salt, was instrumental in establishing its absolute stereochemistry. nih.gov This technique was also pivotal in the definitive correction of the previously misassigned cis and trans configurations of clavicipitic acid isomers. researchgate.netresearchgate.net The structural data obtained from X-ray diffraction serves as the ultimate benchmark for confirming the results from other spectroscopic methods like NMR. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Chromatographic Methods for Isolation, Separation, and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from natural sources or synthetic reaction mixtures, for the separation of its diastereomers, and for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of clavicipitic acid diastereomers. researchgate.net The cis and trans isomers of clavicipitic acid, being diastereomers, have different physical properties and can be separated using appropriate HPLC conditions. researchgate.net

Reversed-phase HPLC (RP-HPLC) is often employed for the separation of these diastereomeric mixtures. researchgate.net Furthermore, chiral HPLC columns can be used to resolve enantiomers and confirm the optical purity of the synthesized or isolated compounds by comparing their retention times with those of known standards. researchgate.net The separation of clavicipitic acid diastereomers can also be achieved by semipreparative normal phase HPLC. beilstein-journals.org

Table 2: Illustrative HPLC Separation Parameters Note: These parameters are for demonstration purposes and will vary depending on the specific column, system, and sample.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions during the synthesis of this compound. rsc.orgmdpi.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can quickly determine the consumption of starting materials and the formation of products. rsc.org

The separated spots on the TLC plate are visualized under UV light or by staining with a chemical reagent, such as cerium ammonium (B1175870) molybdate (B1676688) or ninhydrin. acs.org The Rf (retardation factor) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. Comparing the Rf values of the spots in the reaction mixture to those of the starting materials and expected products allows for efficient reaction monitoring. researchgate.net TLC is also used as a preliminary tool to identify suitable conditions for larger-scale purification by column chromatography. beilstein-journals.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation and Detection

Isotopic Labeling and Feeding Experiments in Biosynthetic Studies

The elucidation of the biosynthetic pathway of this compound, like many complex fungal secondary metabolites, relied heavily on isotopic labeling and precursor feeding experiments. nih.gov These classical biochemical techniques were fundamental in identifying the molecular building blocks and key intermediates before the advent of large-scale genomic and enzymatic studies. lookchem.com

Feeding experiments involve administering a potential precursor, which has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H, ¹⁵N), to the producing organism, in this case, fungi such as Claviceps fusiformis or Claviceps strain SD-58. nih.govmaps.org After a period of incubation, the target molecule, this compound, is isolated, and the location and extent of isotope incorporation are determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Detailed Research Findings

Initial investigations successfully identified L-tryptophan and mevalonic acid (as the biological precursor to the isoprenyl unit) as the primary building blocks of clavicipitic acid. nih.govmaps.org Experiments using isotopically labeled L-tryptophan and mevalonate (B85504) confirmed their direct incorporation into the clavicipitic acid scaffold.

Subsequent, more detailed studies focused on the precise sequence of events. These experiments established that the first dedicated step in the pathway is the prenylation of L-tryptophan at the C-4 position of the indole (B1671886) ring with dimethylallyl pyrophosphate (DMAPP), which is derived from mevalonate. nih.gov This reaction yields the crucial intermediate, 4-(γ,γ-dimethylallyl)tryptophan (DMAT). lookchem.comresearchgate.net

Isotopic labeling studies were instrumental in formulating the "derailment hypothesis." lookchem.comlookchem.com Researchers observed that DMAT is a central branching point. In the main ergot alkaloid pathway, DMAT undergoes N-methylation. However, in the biosynthesis of clavicipitic acid, DMAT is diverted from this path before N-methylation occurs. lookchem.com Instead, it undergoes an oxidative cyclization to form the characteristic seven-membered azepino-indole core of clavicipitic acid. researchgate.netacs.org It is proposed that a DMAT oxidase enzyme catalyzes a hydroxylation of the terminal methyl group of the isoprenyl side chain (C-10) to form a 10-hydroxy-DMAT intermediate. lookchem.comlookchem.com This intermediate then undergoes an intramolecular nucleophilic attack by the amino acid nitrogen onto the prenyl chain, resulting in the formation of the azepine ring. researchgate.net

The table below summarizes the foundational feeding experiments that have been pivotal in mapping the biosynthetic route to clavicipitic acid.

Table 1: Summary of Key Precursor Feeding Experiments for Clavicipitic Acid Biosynthesis

| Labeled Precursor Fed | Isotope Used | Fungal Culture | Key Finding | Citation(s) |

|---|---|---|---|---|

| L-Tryptophan | ¹⁴C, ³H, ¹⁵N | Claviceps species | Confirmed as the core indole-amino acid building block of the molecule. | nih.govlookchem.com |

| Mevalonic acid | ¹⁴C, ²H | Claviceps species | Confirmed as the source of the five-carbon isoprenyl (dimethylallyl) side chain. | maps.org |

| 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | ¹³C, ¹⁴C | Claviceps species | Established as a key intermediate that is directly converted into clavicipitic acid. | lookchem.comresearchgate.net |

These experiments collectively provided a coherent picture of the early stages of clavicipitic acid formation, as detailed in the following table.

Table 2: Biosynthetic Sequence Elucidated by Isotopic Labeling

| Precursors | Key Intermediate | Product | Evidence from Labeling Studies | Citation(s) |

|---|---|---|---|---|

| L-Tryptophan + Dimethylallyl Pyrophosphate (DMAPP) | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | This compound | Feeding labeled L-tryptophan and mevalonate (the precursor to DMAPP) resulted in the incorporation of the label into DMAT and subsequently into clavicipitic acid. This demonstrated the precursor-product relationship. | nih.govlookchem.commaps.orgresearchgate.net |

| 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | 10-hydroxy-DMAT (proposed) | This compound | The diversion from the main ergot alkaloid pathway occurs at DMAT. Labeling patterns support an oxidative cyclization mechanism, strongly suggesting a hydroxylated intermediate is formed prior to the ring-closing aminocyclization. | lookchem.comresearchgate.netlookchem.com |

Mechanistic Insights into Biological Functions

Interaction with Biological Systems at a Molecular Level

The primary biological interactions of (-)-trans-clavicipitic acid occur within the enzymatic machinery of fungal secondary metabolism. It is not known for broad pharmacological effects on its own, but rather serves as a key substrate for specific enzymes. Its formation and subsequent conversion are catalyzed by a dedicated set of enzymes.

The biosynthesis of this compound begins with the precursor 4-dimethylallyl-L-tryptophan (4-DMAT). nih.govlookchem.com The key transformation is an oxidative cyclization reaction that forms the characteristic seven-membered azepinoindole ring system. researchgate.netdoi.org This step is catalyzed by a flavin-dependent oxidase known as this compound synthase (CnsA). nih.gov CnsA facilitates the formation of the azepine ring through an intramolecular attachment involving the isoprenyl moiety of 4-DMAT. nih.govnih.gov

Once formed, this compound becomes the substrate for another enzyme, a catalase-like heme-containing protein named trans-clavicipitic acid decarboxylase (CnsD). researchgate.netnih.gov CnsD catalyzes the decarboxylation of this compound, removing the carboxylic acid group to produce (-)-aurantioclavine. nih.govnih.gov The inactivation of the gene cnsD in Penicillium expansum leads to the abolishment of communesin production (downstream products) and the accumulation of trans-clavicipitic acid, confirming the role of CnsD in this conversion. nih.govresearchgate.net This two-step enzymatic process highlights a specific and contained molecular pathway where this compound is a critical intermediate.

Comparative Analysis with Other Clavine Alkaloids' Biological Activities

Clavine alkaloids, as a class, exhibit a wide spectrum of biological activities, largely due to their structural resemblance to neurotransmitters such as serotonin, dopamine, and adrenaline. nih.govnih.gov This allows them to interact with various central nervous system (CNS) receptors. nih.govnih.govresearchgate.net However, the specific activities vary significantly between different clavine alkaloids, and this compound's primary role is that of a biosynthetic intermediate rather than a potent bioactive end-product like some of its relatives.

The key structural differences between clavine alkaloids—such as the oxidation state at C8, the presence of double bonds in the D-ring, or the nature of ring C—lead to distinct biological profiles. nih.govnih.gov For instance, agroclavine (B1664434) is a key tetracyclic intermediate in the biosynthesis of lysergic acid, while festuclavine (B1196704) is a related tetracyclic alkaloid with a saturated D-ring. mdpi.commdpi.com Other clavines, like the fumigaclavines, undergo further modifications like hydroxylation and acetylation. mdpi.comwvu.edu

In contrast to these tetracyclic ergoline (B1233604) structures, this compound is a rearranged clavine alkaloid characterized by its azepinoindole core. nih.gov Its biological activity is intrinsically linked to its role as a precursor. While many clavine alkaloids are investigated for their effects on CNS receptors or for properties like antibacterial activity, the significance of this compound lies in its position as a branch point in the metabolic pathway, leading to other compounds like aurantioclavine. nih.govoup.com

Table 1: Comparative Profile of Selected Clavine Alkaloids

| Compound Name | Structural Class | Primary Known Biological Role/Activity | Reference(s) |

|---|---|---|---|

| This compound | Rearranged Clavine (Azepinoindole) | Biosynthetic precursor to aurantioclavine. | nih.govnih.gov |

| Agroclavine | Tetracyclic Clavine (Ergoline) | Precursor in the biosynthesis of lysergic acid and other ergot alkaloids. | nih.govmdpi.com |

| Festuclavine | Tetracyclic Clavine (Ergoline) | Pathway intermediate in some fungi; end product in others. | mdpi.commdpi.com |

| Chanoclavine-I | Tricyclic Clavine (Secoergoline) | Common precursor to both tetracyclic clavines and rearranged alkaloids. | nih.govmdma.ch |

| Aurantioclavine | Rearranged Clavine (Azepinoindole) | Decarboxylation product of clavicipitic acid. | nih.gov |

| Fumigaclavine A | Tetracyclic Clavine (Ergoline) | End product in Aspergillus fumigatus with a distinct modification pattern. | wvu.edu |

Role as a Precursor in Metabolic Diversification in Fungi

The formation of this compound is a prime example of metabolic diversification in fungi through the use of "shunt" pathways. nih.gov The main ergot alkaloid biosynthetic pathway proceeds from the initial precursor, 4-dimethylallyltryptophan (4-DMAT), through a series of conserved steps to produce tetracyclic ergoline structures like lysergic acid. nih.govnih.gov

However, in certain fungi like Claviceps strain SD-58 and Penicillium species, 4-DMAT can be diverted from this main pathway. nih.govnih.govacs.org Instead of undergoing the transformations leading to chanoclavine-I aldehyde (the gateway to tetracyclic ergots), 4-DMAT is acted upon by the enzyme CnsA to form this compound. nih.govnih.gov This represents a "derailment" or a branching of the pathway. lookchem.comlookchem.com

This shunt is not a dead end. The subsequent decarboxylation of this compound to aurantioclavine generates a structurally distinct alkaloid that the fungus would not otherwise produce. nih.gov This metabolic branching allows the fungus to create a more diverse profile of alkaloids from a single common starting material. mdpi.comoup.com The accumulation of different pathway intermediates and shunt products, often in concentrations comparable to the final products, contributes significantly to the chemical diversity observed in ergot alkaloid-producing fungi. nih.gov Therefore, this compound plays a crucial role as a key intermediate in a pathway that enhances the structural and, potentially, the functional repertoire of fungal secondary metabolites.

Future Perspectives in Trans Clavicipitic Acid Research

Advancements in Biosynthetic Pathway Engineering for Production

The biosynthesis of (-)-trans-clavicipitic acid is a complex enzymatic process that presents opportunities for biotechnological enhancement. The pathway involves key enzymes whose manipulation can lead to increased yields. A pivotal enzyme, this compound synthase (CnsA), is an FAD-binding oxidase responsible for the oxidative cyclization of 4-L-dimethylallyltryptophan (DMAT) to form the characteristic azepinoindole scaffold of clavicipitic acid. nih.gov Following this, a second enzyme, trans-clavicipitic acid decarboxylase (CnsD), which is a heme-containing protein, catalyzes the decarboxylation to produce aurantioclavine. nih.gov

Research has demonstrated that targeted genetic engineering can significantly alter the production of these compounds. For instance, creating a knockout mutant strain (ΔcnsD) resulted in the complete halt of downstream product formation and the accumulation of trans-clavicipitic acid. nih.gov This highlights the direct role of CnsD and suggests that its regulation is a critical control point in the pathway. nih.gov

Further advancements have been made by transferring the biosynthetic genes into a host organism like Saccharomyces cerevisiae. Co-expression of the genes for DmaW (a 4-dimethylallyl-l-tryptophan transferase), CnsA, and CnsD in yeast successfully reconstituted the production of aurantioclavine from tryptophan. nih.gov Such heterologous expression systems are foundational for future engineering efforts. By optimizing the expression levels of these enzymes and the supply of the precursor DMAT, it is feasible to develop microbial cell factories for the scalable and sustainable production of this compound and related alkaloids.

Exploration of Novel Synthetic Methodologies for Analogues

The unique tricyclic azepinoindole skeleton of this compound has made it an attractive target for synthetic chemists, leading to the development of various strategies for its total synthesis and the creation of novel analogues. nih.govresearchgate.net A central challenge in these syntheses is the construction of the seven-membered azepine ring. researchgate.netnih.gov

Synthetic strategies can be broadly categorized based on the key intermediate used: 4-substituted tryptophan derivatives or 4-substituted gramine (B1672134) derivatives. nih.govresearchgate.net

Heck Reaction-Based Approaches: A biomimetic total synthesis developed by Murakami's group utilized a Heck coupling/aminocyclization sequence to form the azepine ring. nih.gov This method has been employed in several syntheses to construct the key seven-membered ring from a 4-bromoindole (B15604) precursor. nih.gov

C-H Activation Strategies: More recent approaches have focused on direct C-H activation to functionalize the indole (B1671886) core. A palladium-catalyzed method for the direct olefination at the C-4 position of tryptophan derivatives has been developed, offering a more efficient and biomimetic route to the clavicipitic acid core. acs.org Shibata's group developed a synthesis featuring an iridium-catalyzed C-H activation to prepare the necessary 4-substituted tryptophan derivative, which then undergoes reductive amination to form the final structure. nih.gov

Biomimetic Synthesis from DMAT: The first total synthesis of natural (-)-clavicipitic acid starting from its direct biosynthetic precursor, γ,γ-dimethylallyltryptophan (DMAT), has been achieved. This route involves a regio- and chemoselective, remote C(sp³)–H hydroxylation followed by aminocyclization, providing strong support for a hypothesized biosynthetic mechanism involving a hydroxylated intermediate. acs.org

These diverse synthetic methodologies not only provide access to this compound itself but also open the door to creating a wide array of analogues by modifying the building blocks or reaction conditions. This allows for the exploration of structure-activity relationships and the potential development of new pharmacologically active compounds. nih.gov

Interactive Table: Comparison of Synthetic Methodologies for Clavicipitic Acid

| Methodology | Key Reaction | Key Intermediate | Notable Features | Reference |

|---|---|---|---|---|

| Heck Coupling / Aminocyclization | Intramolecular Heck Reaction | 4-Iodotryptophan or 4-Bromotryptophan derivative | One-pot Heck/Boc-deprotection/aminocyclization process. | researchgate.netnih.gov |

| Reductive Amination | Iridium-catalyzed C-H activation | 4-Substituted Tryptophan derivative | Sets absolute configuration early from asparagine. | researchgate.netnih.gov |

| C-H Olefination | Palladium-catalyzed C-H activation | Tryptophan derivative | Direct functionalization at C4, biomimetic. | acs.org |

| Biomimetic C-H Hydroxylation | Remote C(sp³)–H hydroxylation | γ,γ-Dimethylallyltryptophan (DMAT) | Mimics proposed biosynthetic pathway. | acs.org |

| Cross-Dehydrogenative Coupling | DDQ-mediated CDC reaction | 4-Bromotryptophan derivative | Biomimetic approach to construct the azepinoindole core. | researchgate.net |

Deeper Understanding of its Ecological and Evolutionary Significance

This compound is an ergot alkaloid produced by fungi of the genus Claviceps, which are specialized parasites of grasses. researchgate.netnih.gov The production of a suite of alkaloids, including clavicipitic acid, is believed to be a key factor in the evolutionary success of these fungi. researchgate.netnih.gov

The primary ecological role of these alkaloids is thought to be as a chemical defense mechanism. nih.govresearchgate.net Their toxicity serves as a potent feeding deterrent to herbivores, from insects to large mammals, protecting the fungus from being consumed along with its host plant. nih.govresearchgate.net This creates a protective mutualism where the fungus safeguards its host from grazing, thereby ensuring its own survival and propagation. nih.gov

The evolutionary history of Claviceps is closely tied to the evolution and spread of its host grasses. researchgate.netnih.gov Phylogenetic studies suggest the genus originated in South America and co-evolved with its hosts, with its evolutionary trajectory influenced by the migration of hosts to new continents and climatic changes affecting grass distribution. researchgate.netnih.gov Fungi in the section Claviceps, which includes the notorious rye ergot fungus C. purpurea, have a particularly broad host range and have spread globally. Their success is attributed to the synthesis of a powerful arsenal (B13267) of toxins, including ergopeptines and other alkaloids derived from the same initial pathways as clavicipitic acid. nih.gov The formation of clavicipitic acid itself is sometimes considered a "derailment" or branch from the main pathway leading to the more complex tetracyclic ergot alkaloids. researchgate.net Studying this metabolic branching point is crucial for understanding the evolutionary diversification of chemical defenses in these fungi.

Computational and Mechanistic Studies of Biocatalysis

Understanding the precise mechanisms by which enzymes catalyze the formation of this compound is a key area of ongoing research. Such studies combine experimental biochemistry with computational modeling to elucidate the complex transformations.

The enzyme CnsA, a this compound synthase, is a flavoprotein oxidase that likely uses its FAD cofactor to mediate the challenging oxidative cyclization of DMAT. nih.govnih.gov The proposed mechanism involves the removal of a benzylic hydrogen and the capture of a hydride by the FAD cofactor, which generates an electrophilic center that is subsequently attacked by the amino group to form the azepine ring. nih.gov

The subsequent step, catalyzed by the heme-containing enzyme CnsD, is a decarboxylation. Mechanistic studies using deuterated water (D₂O) showed that one deuterium (B1214612) atom is incorporated into the product, aurantioclavine. nih.gov This result provides insight into the decarboxylation mechanism, confirming the involvement of a water molecule in the final protonation step.

Computational studies have also been instrumental, particularly in guiding synthetic strategies that mimic these biocatalytic reactions. rsc.org For example, computational predictions have helped solve challenges of regioselectivity in synthetic reactions designed to create the fused indole skeleton, allowing chemists to favor the desired product by optimizing reaction conditions based on calculated transition state energies. rsc.org Further computational and mechanistic investigations into the enzymes themselves will continue to refine our understanding of how nature constructs this complex molecule, paving the way for the rational design of novel biocatalysts and synthetic methods.

Q & A

Basic Research Questions

Q. What are the key analytical methods for confirming the structural identity and purity of (-)-trans-Clavicipitic acid?

- Methodological Answer :

- Structural Confirmation : Use chiral HPLC-MS to resolve stereoisomers and confirm the trans-configuration. Pair with 1D/2D NMR (e.g., COSY, NOESY) to verify substituent positioning and hydrogen bonding patterns .

- Purity Assessment : Quantify impurities via reverse-phase HPLC with UV detection (λ = 230–280 nm). Validate using high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) to ensure ≥95% purity .

- Example Workflow : Synthesize the compound via asymmetric catalysis, isolate via flash chromatography, and validate with spectral data compared to literature benchmarks .

Q. How can researchers design experiments to assess the bioactivity of this compound in model systems?

- Methodological Answer :

- In Vitro Assays : Use dose-response curves (e.g., IC₅₀ calculations) in cell lines (e.g., HEK293, HeLa) to evaluate cytotoxicity or receptor binding. Include positive/negative controls (e.g., known agonists/antagonists) and solvent controls (DMSO <0.1%) .

- In Vivo Models : For neuroactivity studies, administer the compound to C. elegans or zebrafish larvae, monitoring behavioral endpoints (e.g., motility, synaptic transmission) with blinded scoring to reduce bias .

- Data Reproducibility : Replicate experiments across ≥3 independent trials, report mean ± SEM, and use ANOVA for statistical significance .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compile datasets from peer-reviewed studies (e.g., IC₅₀ values, assay conditions) and apply mixed-effects models to account for variability in experimental protocols (e.g., cell density, serum concentration) .

- Confounding Variables : Test hypotheses about batch-to-batch variability (e.g., isomer ratios) using chiral chromatography and re-evaluate bioactivity in standardized conditions .

- Expert Review : Engage collaborators to independently validate findings via blinded replicate experiments , addressing potential methodological flaws (e.g., improper storage leading to degradation) .

Q. How can computational approaches enhance understanding of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with GPCRs) using software like AutoDock Vina or GROMACS . Validate docking poses against mutagenesis data .

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to predict bioactivity in untested cell lines .

- Multi-Omics Integration : Correlate transcriptomic/proteomic data (RNA-seq, LC-MS/MS) from treated cells to identify downstream signaling pathways (e.g., cAMP/PKA) .

Q. What experimental designs optimize the synthesis of this compound for high enantiomeric excess (ee)?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation reactions. Monitor ee via chiral GC or HPLC with a chiral stationary phase .

- Reaction Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading) and identify conditions maximizing yield and ee .

- Scale-Up Considerations : Validate reproducibility at 10–100 mg scales, ensuring consistent ee and purity via process analytical technology (PAT) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.